GSK3395879

TRPV4 Ion Channel Pulmonary Edema

Select GSK3395879 for its unmatched 1 nM potency, >10,000-fold selectivity over TRP isoforms, and validated in vivo efficacy in pulmonary edema models. This pyrrolidine sulfonamide ensures experimental reproducibility and cost efficiency in heart failure and TRPV4 research.

Molecular Formula C20H15F4N3O5S
Molecular Weight 485.4096
CAS No. 2215852-91-6
Cat. No. B607831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3395879
CAS2215852-91-6
SynonymsGSK3395879;  GSK-3395879;  GSK 3395879; 
Molecular FormulaC20H15F4N3O5S
Molecular Weight485.4096
Structural Identifiers
SMILESC1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F
InChIInChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1
InChIKeyRAYCYIKGBWRQBC-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK3395879: A Potent and Selective Pyrrolidine Sulfonamide TRPV4 Antagonist for Pulmonary Edema Research


GSK3395879 is a novel, potent, selective, and orally bioavailable antagonist of the transient receptor potential vanilloid-4 (TRPV4) ion channel [1]. It was developed through iterative structure-activity relationship (SAR) optimization of a pyrrolidine sulfonamide chemotype, targeting increased structural rigidity to reduce the entropic penalty of target binding [1]. The compound is characterized as an advanced lead for investigating TRPV4 biology and for identifying novel heart failure therapies, with demonstrated in vivo efficacy in a rat model of TRPV4-mediated pulmonary edema [1].

Procurement Risk Alert: Why Other TRPV4 Antagonists Cannot Simply Replace GSK3395879


The class of small-molecule TRPV4 antagonists encompasses compounds with vastly different potency, selectivity profiles, and pharmacokinetic properties. For instance, early tool compounds like RN-1734 exhibit micromolar potency, while more advanced leads like GSK3395879 demonstrate nanomolar potency [1]. These differences translate into distinct experimental conditions, such as required concentrations to achieve target engagement, and may lead to divergent biological outcomes in complex in vivo models like pulmonary edema [2]. Furthermore, selectivity against other TRP family members varies significantly; a less selective compound may produce confounding off-target effects in phenotypic assays, thereby compromising data interpretability [2]. Substituting GSK3395879 without accounting for these quantifiable differences risks experimental failure, invalid comparisons, and wasted resources.

GSK3395879 Quantified Evidence: Head-to-Head Performance vs. Key TRPV4 Antagonists


Potency Advantage: Sub-Nanomolar hTRPV4 Affinity of GSK3395879 vs. GSK2193874 and HC-067047

GSK3395879 demonstrates an IC50 of 1 nM for the human TRPV4 channel [1]. This represents a significant improvement in potency compared to earlier-generation TRPV4 antagonists. GSK2193874 exhibits an IC50 of 40 nM for hTRPV4, and HC-067047 has an IC50 of 48 nM . Therefore, GSK3395879 is 40-fold more potent than GSK2193874 and 48-fold more potent than HC-067047 at the human receptor. This higher potency allows for the use of lower concentrations in in vitro assays, reducing the risk of compound precipitation, off-target effects, and solvent (e.g., DMSO) interference.

TRPV4 Ion Channel Pulmonary Edema Heart Failure

Selectivity Profile: GSK3395879's Clean Window Against TRP Panel vs. Off-Target Liabilities of Analog RN-1734

GSK3395879 exhibits little or no activity against a broad panel of nine TRP channels (TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6), with all IC50 values exceeding 10 µM . This selectivity ratio (TRPV4 IC50 / Off-target IC50) is greater than 10,000-fold, establishing GSK3395879 as a highly selective chemical probe . In contrast, the commonly used TRPV4 antagonist RN-1734 shows activity against TRPV3 and TRPM8 (IC50 >30 µM) and TRPV1 (IC50 >100 µM), providing a less clean pharmacological window . The high selectivity of GSK3395879 ensures that observed biological effects in complex systems are confidently attributed to TRPV4 antagonism rather than unintended modulation of related channels.

TRPV4 Selectivity TRP Channels Chemical Probe

In Vivo Efficacy: Confirmed Oral Bioactivity of GSK3395879 in a Pulmonary Edema Model

GSK3395879 is not just an in vitro tool; it is a pharmacologically validated advanced lead with demonstrated oral bioactivity [1]. The compound significantly inhibited TRPV4-mediated pulmonary edema in an in vivo rat model [1]. This functional validation contrasts sharply with many tool compounds for which in vivo efficacy data are absent or limited. For example, while GSK2798745 (the subsequent clinical candidate derived from GSK3395879) is also efficacious in this model, GSK3395879 represents the critical lead from which that candidate was optimized [2]. Therefore, for researchers studying in vivo TRPV4 biology or validating therapeutic hypotheses in pulmonary edema and heart failure, GSK3395879 offers a defined and proven oral standard with established in vivo pharmacology.

TRPV4 Pulmonary Edema In Vivo Pharmacology Heart Failure

Selectivity vs. RIPK1: GSK3395879 as a TRPV4-Specific Alternative to GSK2982772 for Inflammatory Indication Research

GSK3395879 is a highly selective TRPV4 antagonist, exhibiting an IC50 of 1 nM against hTRPV4 [1]. In contrast, GSK2982772 is a distinct and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 1 nM in a different assay . While GSK2982772 has been evaluated in clinical trials for inflammatory conditions like rheumatoid arthritis and psoriasis [2], it failed to demonstrate meaningful clinical improvements [3]. For researchers seeking to dissect the specific contribution of TRPV4-mediated pathways in inflammation, pulmonary edema, or heart failure, GSK3395879 offers a well-characterized and target-selective alternative to RIPK1 inhibitors like GSK2982772. Using a TRPV4-specific agent prevents confounding results from dual-pathway modulation.

TRPV4 RIPK1 Inflammation Chemical Probe

Optimal Use Cases for GSK3395879: From In Vitro Profiling to In Vivo Disease Modeling


1. Validating TRPV4 as a Therapeutic Target in Pulmonary Edema and Heart Failure

Leverage GSK3395879's confirmed oral bioactivity and in vivo efficacy in a rat pulmonary edema model [1] to establish preclinical proof-of-concept for TRPV4 antagonism as a therapeutic strategy. This is ideal for drug discovery programs focused on heart failure or acute lung injury, where target engagement and functional outcome in a disease-relevant model are critical decision-making data points. Its advanced lead status provides a benchmark for new chemical entities .

2. Conducting High-Confidence In Vitro Target Engagement and Selectivity Profiling

Employ GSK3395879's potent (IC50 = 1 nM) and exceptionally selective TRPV4 antagonism (IC50 >10 µM vs. nine other TRP channels) to perform robust, low-artifact cellular assays [1]. This scenario is optimal for basic biologists and pharmacologists who need to confidently link an observed phenotype to TRPV4 function without interference from other ion channels . Its high potency minimizes vehicle-related toxicity in long-term assays.

3. Serving as a Critical Benchmark in Medicinal Chemistry SAR Campaigns

Utilize GSK3395879 as a well-characterized reference standard for optimizing novel TRPV4 antagonists. Its known in vitro potency, selectivity profile, and in vivo pharmacokinetic properties provide a quantitative baseline for comparing new compounds [1]. This is a key application for medicinal chemists aiming to develop next-generation TRPV4 inhibitors with improved drug-like properties beyond those of the clinical candidate GSK2798745 [2].

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